Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) is an organometallic compound featuring a gold(I) center coordinated to a ligand derived from 1,3-bis(adamantyl)2H-imidazole. This ligand, characterized by its adamantyl groups, imparts both steric hindrance and electronic stabilization to the gold center .
Mechanism of Action
Target of Action
Similar compounds have been used as catalysts in various chemical reactions
Mode of Action
It’s known that gold compounds can interact with various biological targets through coordination bonds . The presence of the N-heterocyclic carbene (NHC) ligand may influence the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been used as catalysts in various chemical reactions, including the reduction of olefins and carbonyls, carbene transfer reactions, aziridination of olefins, and methyleneation of aldehydes .
Pharmacokinetics
As a gold compound, it’s likely to have unique pharmacokinetic properties influenced by its chemical structure .
Result of Action
Gold compounds are known to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) can be influenced by various environmental factors. For instance, the compound is air-sensitive, suggesting that it may degrade or react in the presence of oxygen
Preparation Methods
The synthesis of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) typically involves the reaction of 1,3-bis(adamantyl)imidazolium chloride with a gold(I) precursor, such as gold(I) chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under inert atmosphere conditions . The resulting product is then purified through recrystallization or chromatography . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The gold(I) center can undergo oxidation to gold(III) or reduction to metallic gold, depending on the reagents and conditions used.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, such as C-H activation and bond-forming reactions.
Common reagents used in these reactions include halides, phosphines, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) has a wide range of scientific research applications:
Comparison with Similar Compounds
Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) can be compared with other similar compounds, such as:
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): This compound features a different ligand, which affects its steric and electronic properties.
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I): Another similar compound with distinct ligand characteristics.
The uniqueness of Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I) lies in its adamantyl groups, which provide enhanced stability and reactivity compared to other ligands .
Properties
IUPAC Name |
[1,3-bis(1-adamantyl)imidazol-2-ylidene]-chlorogold |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2.Au.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;;/h1-2,16-21H,3-14H2;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSPBKUNDOYDJR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=CN(C4=[Au]Cl)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32AuClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.